

Spectroscopic Analysis of Furan-2,3-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Furan-2,3-dicarboxylic Acid*

Cat. No.: *B1347503*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **furan-2,3-dicarboxylic acid**, a significant heterocyclic organic compound. This document details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering valuable insights for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Core Spectroscopic Data

The structural elucidation of **furan-2,3-dicarboxylic acid** relies heavily on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	d	1.8	H-5
6.87	d	1.8	H-4

Solvent: DMSO-d₆^[1]

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for **furan-2,3-dicarboxylic acid** is not readily available in the searched literature. Predicted data based on computational models can be used as a preliminary reference and for comparison with experimentally obtained spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **furan-2,3-dicarboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and furan ring moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600-1450	Medium	C=C stretch (Furan ring)
~1300-1200	Medium	C-O stretch (Carboxylic acid)
~900	Broad	O-H bend (Out-of-plane)

Note: The above IR data is predicted based on the functional groups present in **furan-2,3-dicarboxylic acid**. Experimental data should be acquired for confirmation.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural analysis.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of dry **furan-2,3-dicarboxylic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

- The NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- The spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).
- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectral width should encompass the expected range for furan and carboxylic acid carbons (typically 0-180 ppm).
- The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Thoroughly grind 1-2 mg of dry **furan-2,3-dicarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

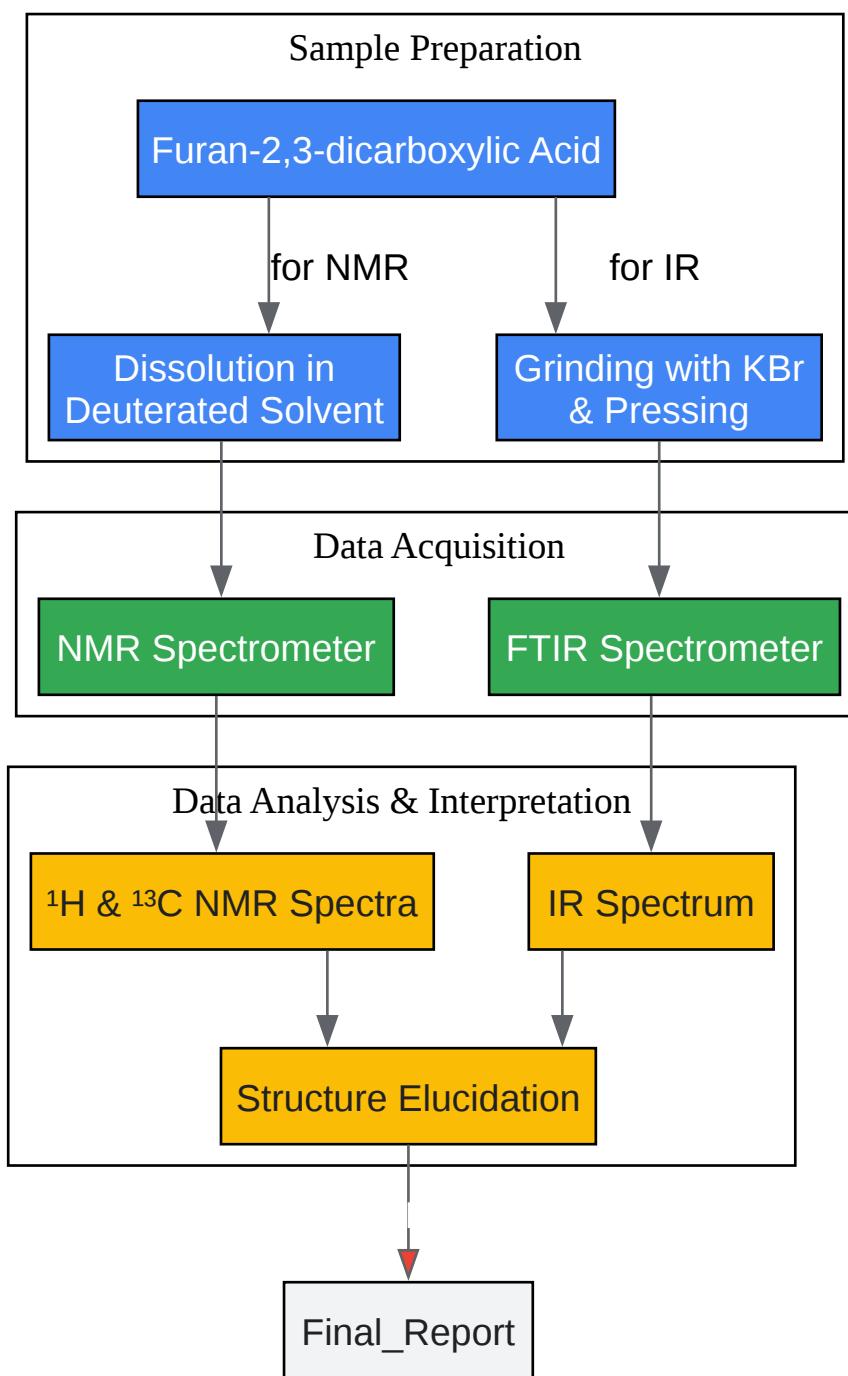
- Transfer the powder to a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

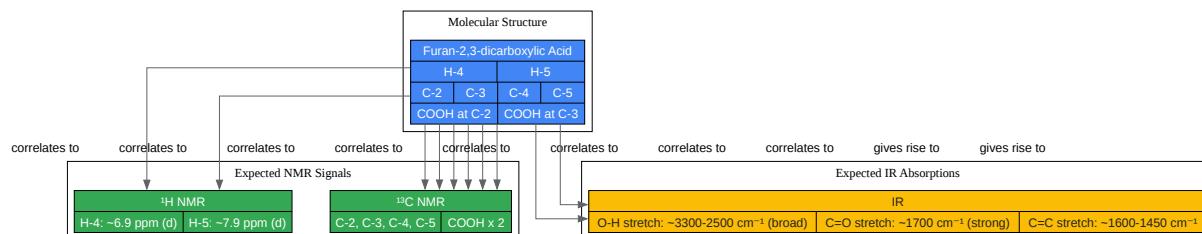
Visualizing Spectroscopic Analysis Workflows

Understanding the logical flow of spectroscopic data analysis and the relationship between a molecule's structure and its spectral features is essential for researchers.



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A flowchart illustrating the general workflow for spectroscopic analysis.



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Key structural features and their expected spectroscopic signals.

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References

- 1. arkat-usa.org [arkat-usa.org]
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